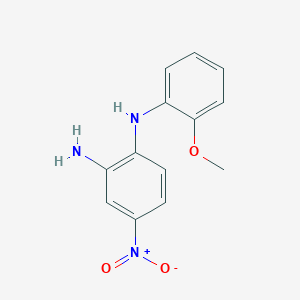

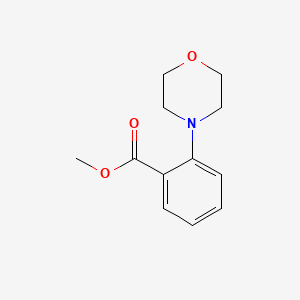

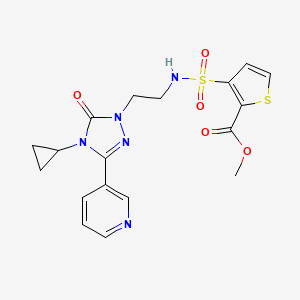

![molecular formula C15H15NO4S B2531327 3-[乙基(苯基)磺酰胺基]苯甲酸 CAS No. 325721-87-7](/img/structure/B2531327.png)

3-[乙基(苯基)磺酰胺基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[Ethyl(phenyl)sulfamoyl]benzoic acid is a compound related to a class of substances that have been studied for their diuretic properties. The compound is structurally related to various 4-substituted 3-alkylamino-, 3-alkoxy-, 3-alkylthio-, and 3-alkyl-5-sulfamoylbenzoic acids, which have been synthesized and screened for their potential as diuretics . These compounds, including the ethyl(phenyl)sulfamoyl derivative, are of interest due to their biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related sulfamoylbenzoic acid derivatives has been explored in the literature. For instance, the preparation of phenyl aryl sulfides, which could be precursors or structurally related to the ethyl(phenyl)sulfamoyl group, involves the reaction of ethyl aryl sulfides with benzyne, leading to the formation of phenyl aryl sulfides in excellent yields . Although the exact synthesis of 3-[Ethyl(phenyl)sulfamoyl]benzoic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[Ethyl(phenyl)sulfamoyl]benzoic acid has been elucidated using spectroscopic techniques and supported by quantum chemical calculations. For example, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, a compound with some structural similarities, has been characterized to have intramolecular hydrogen bonds and a transoide configuration of amide fragments . These structural insights are crucial for understanding the interaction of the molecule with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated, particularly in the context of their potential biological activities. The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a sulfuric acid ester as a catalyst demonstrates the potential for condensation reactions involving aromatic aldehydes and related compounds . This type of reactivity could be relevant for the modification or functionalization of the 3-[Ethyl(phenyl)sulfamoyl]benzoic acid molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzoic acid derivatives are influenced by their substituents. The diuretic activity of these compounds, for example, has been shown to be affected by the nature of the substituent at the 3-position of the benzoic acid ring . The potency and efficacy of these diuretics are a direct result of their molecular structure and the physical and chemical properties that arise from it. The specific properties of 3-[Ethyl(phenyl)sulfamoyl]benzoic acid would need to be determined experimentally, but they are likely to be similar to those of related compounds.

科学研究应用

抗菌和抗微生物应用

3-[乙基(苯基)磺酰胺基]苯甲酸及其衍生物在抗菌和抗微生物研究领域显示出巨大的前景。研究表明,含有苯并咪唑部分的化合物(包括 3-[乙基(苯基)磺酰胺基]苯甲酸)对各种细菌菌株(例如枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌)以及真菌菌株(如白色念珠菌和黑曲霉)具有疗效 (El-Meguid,2014)。

合成和衍生物

3-[乙基(苯基)磺酰胺基]苯甲酸衍生物的合成一直是人们关注的主题,从而产生了具有潜在生物应用的新化合物。一项研究描述了一系列 3-苯基-5-磺酰胺基-N-(7/8/9-(非)取代-3-氧代-1-硫杂-4-氮杂螺[4.4]壬/[4.5]癸-4-基)-1H-吲哚-2-甲酰胺衍生物的合成,随后对其进行抗菌活性测试。这项研究突出了 3-[乙基(苯基)磺酰胺基]苯甲酸在创建具有医学应用的新型化合物方面的结构多功能性和潜力 (Güzel-Akdemir 等,2020)。

利尿特性

已经对 3-[乙基(苯基)磺酰胺基]苯甲酸的各种衍生物进行了研究以评估其利尿特性。例如,一项研究合成了与已知的氨苯甲酸利尿剂相关的各种 4-取代 3-烷基氨基、3-烷氧基、3-烷基硫基和 3-烷基-5-磺酰胺基苯甲酸。对这些化合物进行利尿特性筛选,揭示了这些衍生物的潜在医学应用 (Nielsen 等,1975)。

抗惊厥活性

已经探索了 3-[乙基(苯基)磺酰胺基]苯甲酸衍生物的抗惊厥活性。研究已经从 3-[乙基(苯基)磺酰胺基]苯甲酸合成了 3-(磺酰胺基甲基)-1,2-苯并异恶唑衍生物等化合物,在动物模型中表现出明显的抗惊厥活性。这表明这些衍生物在治疗惊厥性疾病方面具有潜力 (Uno 等,1979)。

安全和危害

属性

IUPAC Name |

3-[ethyl(phenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-2-16(13-8-4-3-5-9-13)21(19,20)14-10-6-7-12(11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRQFMPFEUTMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

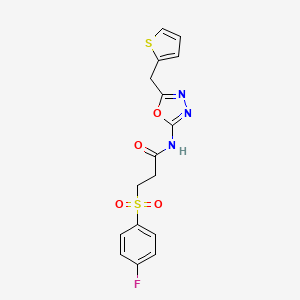

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

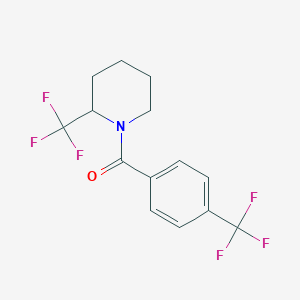

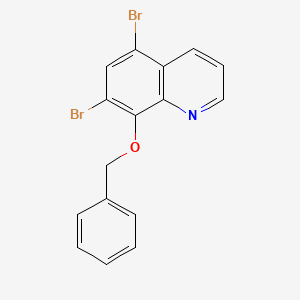

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

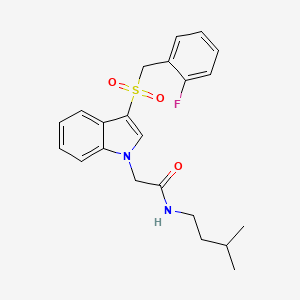

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)